Superior MHC Class I Binding Affinity of SV20-28 Compared to Other Murine Survivin Epitopes
In a head-to-head comparative study, the murine Survivin (20-28) peptide (SV20-28) was identified as a high-affinity binder to HLA-A2, ranking it among the most potent candidates for CTL activation. Its binding affinity, as measured by Fluorescence Index (FI), was quantitatively superior to other predicted survivin CTL epitopes, including SV96-104, SV130-138, and SV23-31 [1]. The peptide's stability on the MHC complex (DC50 > 8h) also surpassed that of several comparators.
| Evidence Dimension | MHC Class I (HLA-A2) Binding Affinity (Fluorescence Index, FI) |
|---|---|
| Target Compound Data | FI = 8.61 |
| Comparator Or Baseline | SV96-104 (FI = 6.88), SV130-138 (FI = 5.89), SV23-31 (FI = 3.81) |
| Quantified Difference | SV20-28 demonstrates 25.1% higher affinity than SV96-104 and 125.7% higher than SV23-31. |
| Conditions | T2 cell HLA-A2 binding assay followed by flow cytometry (FITC staining). |
Why This Matters
Higher MHC binding affinity is a critical predictor of immunogenicity and correlates with the potential to elicit a more robust CTL response in vitro and in vivo.
- [1] Chen MS, Chen Q, Li JY, et al. Prediction and identification of survivin specific HLA-A2+ CTL restricted high affinity epitope. Chinese Journal of Cancer Biotherapy. 2009;16(3):244-248. View Source
